2-({2-nitro-4-[(E)-(2-{4-nitro-2-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}hydrazinylidene)methyl]phenyl}sulfanyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This particular compound features a benzothiazole core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE involves multiple steps, typically starting with the preparation of the benzothiazole core. The synthetic route often includes the following steps:
Formation of Benzothiazole Core: This is usually achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Nitro Groups: Nitration of the benzothiazole core is carried out using a mixture of concentrated nitric and sulfuric acids.
Attachment of Sulfonyl and Piperidine Groups: The sulfonyl and piperidine groups are introduced through nucleophilic substitution reactions, often using sulfonyl chlorides and piperidine derivatives.
Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving hydrazine derivatives and aldehydes.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro groups, to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole core and the phenyl rings.
Condensation: The hydrazine moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various acids and bases. Major products formed from these reactions include amino derivatives, hydrazones, and substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to its antimicrobial and antifungal properties, making it a candidate for new antibiotic development.
Pharmaceutical Research: It is explored for its potential use in drug formulations targeting various diseases, including infectious diseases and inflammatory conditions.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and proliferation.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a simpler structure but similar biological activity.
Ritonavir: An antiretroviral drug that also contains a thiazole ring but has a different mechanism of action.
Abafungin: An antifungal drug with a thiazole core, used for its broad-spectrum antifungal activity.
The uniqueness of 2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE lies in its complex structure, which allows for multiple points of interaction with biological targets, making it a versatile compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C31H26N6O6S3 |
---|---|
Molekulargewicht |
674.8 g/mol |
IUPAC-Name |
N-[(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-4-nitro-2-(4-phenylpiperidin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C31H26N6O6S3/c38-36(39)24-11-12-26(30(19-24)46(42,43)35-16-14-23(15-17-35)22-6-2-1-3-7-22)34-32-20-21-10-13-29(27(18-21)37(40)41)45-31-33-25-8-4-5-9-28(25)44-31/h1-13,18-20,23,34H,14-17H2/b32-20+ |
InChI-Schlüssel |
YUWXBJBTLMJOCC-UZWMFBFFSA-N |
Isomerische SMILES |
C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N/N=C/C4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-] |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])NN=CC4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.